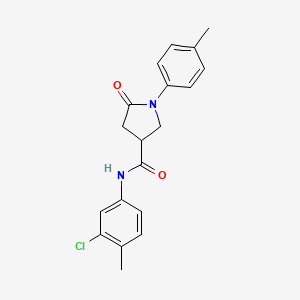![molecular formula C23H21IN4O4S B11651643 (6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)
(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the class of thiadiazolo[3,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of the thiadiazole intermediate with an appropriate aldehyde or ketone.
Introduction of Substituents: The phenoxyethoxy, iodo, and methoxy groups are introduced through various substitution reactions, often involving halogenation and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Bromomethyl methyl ether: Compounds with bromine and ether groups.
Uniqueness
(6Z)-2-ETHYL-5-IMINO-6-{[3-IODO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system
Propriétés
Formule moléculaire |
C23H21IN4O4S |
|---|---|
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
(6Z)-2-ethyl-5-imino-6-[[3-iodo-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21IN4O4S/c1-3-19-27-28-21(25)16(22(29)26-23(28)33-19)11-14-12-17(24)20(18(13-14)30-2)32-10-9-31-15-7-5-4-6-8-15/h4-8,11-13,25H,3,9-10H2,1-2H3/b16-11-,25-21? |
Clé InChI |
QPKVLPIYBBQRCU-HPFDFQMNSA-N |
SMILES isomérique |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1 |
SMILES canonique |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)I)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-ethylbutan-1-one](/img/structure/B11651581.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11651587.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651593.png)
![4-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B11651597.png)
![3,4,5-trimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11651618.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)
![(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)


![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)
